molecular formula C19H21NO3 B2534751 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 2097936-08-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2534751
CAS No.: 2097936-08-6
M. Wt: 311.381
InChI Key: YLUATRUGUYJXFG-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a hydroxycyclohexene ring and a naphthalenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydroxycyclohexene intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclohexene ring.

    Attachment of the naphthalenyloxy group: The naphthalenyloxy group is introduced through a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an appropriate electrophile.

    Amidation reaction: The final step involves the formation of the acetamide linkage by reacting the intermediate with an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalenyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexene ring and naphthalenyloxy group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-chlorophenoxy)acetamide

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is unique due to its specific combination of a hydroxycyclohexene ring and a naphthalenyloxy group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-4-1-5-11-19)13-23-17-9-8-15-6-2-3-7-16(15)12-17/h2-4,6-10,12,22H,1,5,11,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUATRUGUYJXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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